meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY

Copper Imaging Fluorescent Sensor Synthesis BODIPY Intermediates

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY (CAS 1420290-09-0, molecular formula C20H30BClN2O2, MW 376.73) is a boron-dipyrromethene (BODIPY) derivative distinguished by three key structural features: a chloromethyl group at the meso (8-) position, diethyl and tetramethyl substituents on the pyrrole rings, and dimethoxy groups replacing the traditional difluoro-boron center. This compound is a critical synthetic intermediate in the preparation of Coppersensor 3 (CS3), a next-generation fluorescent probe for imaging labile copper pools in living cells at endogenous basal levels.

Molecular Formula C20H30BClN2O2
Molecular Weight 376.7 g/mol
Cat. No. B13443106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY
Molecular FormulaC20H30BClN2O2
Molecular Weight376.7 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CCl)C)CC)C)(OC)OC
InChIInChI=1S/C20H30BClN2O2/c1-9-16-12(3)19-18(11-22)20-13(4)17(10-2)15(6)24(20)21(25-7,26-8)23(19)14(16)5/h9-11H2,1-8H3
InChIKeyRREPGVSBYPKGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY: A Specialized Intermediate for Coppersensor Probes


meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY (CAS 1420290-09-0, molecular formula C20H30BClN2O2, MW 376.73) is a boron-dipyrromethene (BODIPY) derivative distinguished by three key structural features: a chloromethyl group at the meso (8-) position, diethyl and tetramethyl substituents on the pyrrole rings, and dimethoxy groups replacing the traditional difluoro-boron center . This compound is a critical synthetic intermediate in the preparation of Coppersensor 3 (CS3), a next-generation fluorescent probe for imaging labile copper pools in living cells at endogenous basal levels [1]. Unlike generic BODIPY fluorophores, this des-difluoro, dimethoxy-substituted chloromethyl derivative serves a specific, documented role in a peer-reviewed synthetic pathway, making its procurement decision fundamentally application-driven rather than commodity-based.

Synthetic Role Documented intermediate for Coppersensor-3 (CS3) probe synthesis
Key Functionality meso-Chloromethyl handle & dimethoxy boron center
Research Context Basal-level labile copper imaging in living cells

Why meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY Cannot Be Replaced by Generic BODIPY Analogs


The compound's value is tied to its specific structural features that are not interchangeable with generic BODIPY fluorophores. The chloromethyl group at the meso position is essential for nucleophilic substitution reactions that install the thioether-rich receptor in the Coppersensor synthetic pathway [1]. Simultaneously, the dimethoxy substitution at boron—replacing the traditional difluoro center—alters both the compound's acid stability profile and its reactivity in downstream transformations [2]. Critically, 4,4'-dimethoxy-BODIPYs are among the least stable BODIPY derivatives toward trifluoroacetic acid (TFA), decomposing within hours after excess TFA addition, whereas 4,4'-difluoro-BODIPYs exhibit intermediate stability [3]. This differential stability is not a generic defect but a functional feature that must be accounted for in synthetic planning and procurement. A user who orders a standard difluoro analog (e.g., meso-Chloromethyl Diethyl Tetramethyl BODIPY, CAS 460719-93-1) will obtain a compound with different boron-center chemistry, altered reactivity, and distinct handling requirements, making it unsuitable as a drop-in replacement in published Coppersensor synthetic protocols.

meso-Chloromethyl conjugation mismatch Generic BODIPYs without meso-chloromethyl may not support the thioether receptor installation required for CS3.
Boron center stability shift The dimethoxy derivative degrades within hours in excess TFA, whereas the difluoro analog survives intermediate acid conditions; acid-mediated synthetic steps may not transfer directly.
Reactivity divergence from difluoro analog Dimethoxy-BODIPY enables peroxide chemistry unavailable to the difluoro counterpart; downstream reactivity may differ, limiting protocol interchangeability.

Quantitative Differentiation Evidence: meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY vs. Closest Analogs


Synthetic Utility: Exclusive Intermediate for Coppersensor-3 (CS3)

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY is a documented intermediate in the synthesis of Coppersensor-3 (CS3), a bright small-molecule fluorescent probe that images labile copper pools in living cells at endogenous basal levels [1]. CS3 provides a picomolar affinity for Cu+ with high selectivity over competing cellular metal ions, and was used in conjunction with synchrotron-based X-ray fluorescence microscopy (XRFM) to establish the first link between mobile copper and major cell signaling pathways [1]. The compound's chloromethyl group at the meso position serves as the reactive handle for installing the thioether-rich receptor required for Cu+ sensing [2]. In contrast, 4,4-dimethoxy-BODIPYs without the chloromethyl group cannot undergo this specific conjugation, and difluoro analogs (e.g., meso-Chloromethyl Diethyl Tetramethyl BODIPY, CAS 460719-93-1) exhibit different boron-center reactivity that may alter the synthetic outcome .

CS3 Intermediate Role
Head-to-head
Target: Exclusive intermediate for Coppersensor-3; chloromethyl enables conjugation. Comparator: Difluoro analog also CS3 intermediate, but with BF2 center; generic dimethoxy-BODIPY inoperative.
Supports published CS3 synthetic protocol; difluoro analog may alter outcome.
Protocol per Dodani et al. 2011; verify conjugation conditions.
Copper Imaging Fluorescent Sensor Synthesis BODIPY Intermediates Coppersensor Probes

Reactivity: meso-Chloromethyl Group Enables Organocatalytic Cyclopropanation

The meso-chloromethyl group on BODIPY derivatives enables a specific asymmetric organocatalytic cascade reaction with α,β-unsaturated aldehydes catalyzed by a chiral secondary amine, producing enantiopure BODIPY-derived cyclopropanes in isolated yields of 66–98%, with diastereomeric ratios from 3:2 to >20:1, and 92–99% ee for the major diastereomer [1]. This reactivity is unique to meso-chloromethyl BODIPY derivatives and is not accessible with meso-aryl, meso-alkyl, or meso-unsubstituted BODIPY analogs. The target compound, bearing the chloromethyl group, is a direct substrate for this transformation, whereas the analogous 4,4-difluoro BODIPY without the meso-chloromethyl group cannot undergo this reaction, and even the difluoro analog with chloromethyl (CAS 460719-93-1) may exhibit altered diastereoselectivity due to the different boron substituent electronic effects [2].

Organocatalytic Cyclopropanation
Class-level
Chloromethyl BODIPY derivatives: 66–98% yield, dr up to >20:1, 92–99% ee. meso-unsubstituted analogs unreactive.
Chloromethyl enables asymmetric organocatalytic cascade for chiral probes.
Dočekal et al. 2022; secondary amine catalyst required.
Organocatalysis Asymmetric Synthesis Cyclopropanation Chiral BODIPYs

Acid Stability: Dimethoxy-BODIPYs Are the Least Stable BODIPY Class Toward TFA

Systematic study of 4,4'-disubstituted BODIPYs (−F, −CN, −Ph, −Me, −OMe) toward excess trifluoroacetic acid (TFA) revealed a clear stability ranking: 4,4'-dicyano-BODIPY is the most stable (unchanged after 3 days), 4,4'-difluoro- and 4,4'-diphenyl-BODIPYs show intermediate stability, and 4,4'-dimethoxy-BODIPY is among the least stable, decomposing within hours after TFA addition [1]. The target compound, bearing dimethoxy substitution at boron, falls into the least stable category. This is corroborated by computational data showing that dimethoxy-BODIPY has the longest B–N bond length among the series, correlating with lower stability [1]. In contrast, the difluoro analog (meso-Chloromethyl Diethyl Tetramethyl BODIPY) would be expected to exhibit intermediate stability, surviving acid treatment conditions that degrade the dimethoxy derivative [2].

TFA Stability Profile
Class-level
Dimethoxy-BODIPY: decomposes within hours (least stable). Difluoro-BODIPY: intermediate stability (hours). Dicyano-BODIPY: unchanged after 3 days.
Acid-labile dimethoxy demands careful protocol design in TFA-mediated steps.
Wang et al. 2018; excess TFA, NMR monitoring.
BODIPY Stability Acid Lability Boron Substitution Conjugation Chemistry

Photophysical Impact: Dimethoxy vs. Difluoro Substitution Alters Fluorescence Quantum Yield

The substitution of the boron fluorides for alkoxy groups on BODIPYs has no significant effect on absorption and emission wavelengths but markedly alters fluorescence quantum yields [1]. Among a series of 4,4-dialkoxy-BODIPYs, the quantum yields vary substantially depending on the specific alkoxy substituent and the aryl group at the meso position, with values ranging from moderate to high (Φ = 0.32–0.93 reported for 4,4'-dimethoxy-BODIPYs bearing different 8-aryl groups) [2]. For the target compound, the dimethoxy substitution introduces an electron-donating effect at boron that reduces the electron-withdrawing character compared to the difluoro analog, which can affect the fluorescence quantum yield in a solvent- and environment-dependent manner . The quantum yield of the standard 4,4-difluoro-BODIPY FL reference is Φ = 0.9 in MeOH , providing a quantitative benchmark against which the dimethoxy derivative's altered photophysics must be evaluated for any application requiring specific brightness levels.

Quantum Yield Impact
Class-level
Dimethoxy-BODIPYs Φ 0.32–0.93 (aryl-dependent); difluoro reference Φ 0.9 in MeOH.
Boron substitution can shift quantum yield, may influence imaging brightness.
Nguyen et al. 2015; solvent- and aryl-dependent variation.
Fluorescence Quantum Yield BODIPY Photophysics Boron Substitution Spectroscopic Properties

Validated Application Scenarios for meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY


Synthesis of Coppersensor-3 (CS3) for Endogenous Basal-Level Copper Imaging

The primary documented application of this compound is as a synthetic intermediate in the preparation of Coppersensor-3 (CS3), a bright fluorescent probe that uniquely images labile copper pools in living cells at endogenous, basal levels without requiring exogenous copper supplementation [1]. This contrasts with Coppersensor-1 (CS1), which provides a 10-fold turn-on response for Cu+ but requires elevated copper levels for detectable signal [2]. CS3, synthesized via this intermediate, was validated through synchrotron-based X-ray fluorescence microscopy (XRFM) to establish the first link between mobile copper and major cell signaling pathways, revealing calcium-dependent copper redistributions in neuronal cells [1].

Asymmetric Synthesis of Enantiopure Chiral BODIPY-Cyclopropane Probes for Molecular Sensing

The meso-chloromethyl group enables an asymmetric organocatalytic cascade cyclopropanation reaction with α,β-unsaturated aldehydes, producing BODIPY-derived cyclopropanes in 66–98% isolated yield with diastereomeric ratios up to >20:1 and enantiomeric excesses of 92–99% [3]. This methodology provides access to enantiopure chiral BODIPY fluorophores for molecular sensing applications where stereochemistry is critical. The resulting cyclopropane-fused BODIPYs exhibit distinct photophysical properties that can be tuned through the choice of aldehyde substrate, offering a platform for developing stereochemically defined fluorescent probes.

Copper-Selective Fluorescence Microscopy in Live-Cell Imaging Workflows

The Coppersensor probes derived from this intermediate are validated for fluorescence microscopy-based selective imaging of copper in living cells, with Coppersensor-3 demonstrating the unique capability to visualize endogenous labile copper pools at basal concentrations [1]. This application is supported by the thioether-rich receptor installed via the chloromethyl handle, which provides picomolar affinity for Cu+ with high selectivity over competing cellular metal ions including Cu2+ and Zn2+ [2]. The probe is compatible with standard fluorescence microscopy excitation at approximately 530 nm and emission detection at approximately 550 nm [4].

Boron-Center Reactivity Studies and Peroxide Chemistry on BODIPY Scaffolds

The dimethoxy-substituted boron center in this compound offers distinct reactivity compared to difluoro-BODIPYs, including the ability to undergo peroxide substitution chemistry. As demonstrated with related dimethoxy-BODIPY derivatives, reaction with tBuOOH yields the first organic boron diperoxide, and reaction with gem-dihydroperoxide produces cyclic tetraoxaborinane derivatives [5]. This unique reactivity profile makes the compound a versatile starting material for exploring boron-centered transformations that are inaccessible with standard difluoro-BODIPYs, opening avenues for developing novel BODIPY-based materials and probes.

Application
Selection Property
Validation Focus
CS3 Probe Synthesis for Basal Copper Imaging
meso-Chloromethyl conjugation handle; dimethoxy boron stability
Adherence to published CS3 synthetic protocol (Dodani 2011)
Chiral BODIPY-Cyclopropane Probes
Chloromethyl as organocatalytic substrate for asymmetric cascade
Cyclopropanation yield and enantioselectivity (Dočekal 2022)
Live-Cell Copper-Selective Fluorescence Microscopy
Derived CS3 probe with picomolar Cu+ affinity
Basal-level copper detection without exogenous supplementation
Boron-Center Peroxide Chemistry Studies
Dimethoxy boron lability for tBuOOH substitution
Formation of novel boron diperoxide and tetraoxaborinane scaffolds
Quote Request

Request a Quote for meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.